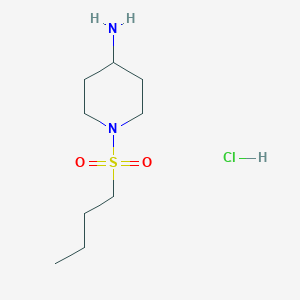

1-Butylsulfonylpiperidin-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

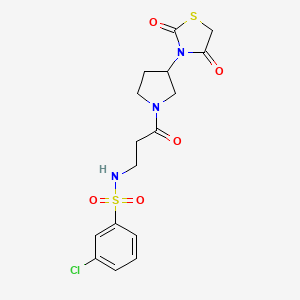

Piperidines, including 1-Butylsulfonylpiperidin-4-amine;hydrochloride, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry, where piperidine derivatives are present in more than twenty classes of pharmaceuticals .Scientific Research Applications

Synthesis and Polymer Applications

Degradable Poly(β-amino esters) : Poly(β-aminoesters) synthesized via addition reactions, including a process involving secondary amines, show promise for noncytotoxic, degradable materials with potential applications in biomedicine, such as drug delivery systems (Lynn & Langer, 2000).

Amidic Alginate Derivatives : Amidic modifications of sodium alginate have been explored, demonstrating applications in microencapsulation, particularly for agricultural chemicals, showcasing the versatility of amine derivatives in material science (Yang, Ren, & Xie, 2011).

Pharmaceutical Agent Synthesis

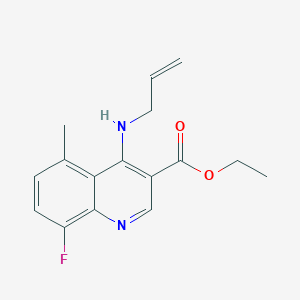

Antibacterial Agents : Research into pyridonecarboxylic acids as antibacterial agents involves the synthesis of complex molecules that include 1-Butylsulfonylpiperidin-4-amine; hydrochloride derivatives, highlighting their role in developing new antibiotics (Egawa et al., 1984).

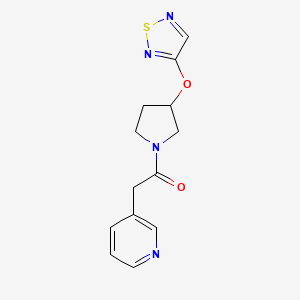

Adenosine A2B Receptor Antagonists : Sulfonamide structures derived from processes involving p-nitrophenylsulfonates, a category to which 1-Butylsulfonylpiperidin-4-amine; hydrochloride is related, have been studied for their potential as selective adenosine A2B receptor antagonists, suggesting applications in treating cardiovascular diseases (Yan et al., 2006).

Catalysis and Material Science

Heterogeneous Nanocatalysts : The development of magnetically recyclable heterogeneous nanocatalysts for the green synthesis of 1-substituted-1H-1,2,3,4-tetrazoles demonstrates the utility of amine-functionalized materials in catalysis, with potential environmental benefits (Ghasemzadeh & Akhlaghinia, 2017).

Polysulfone Membrane Modification : Chemical modification of polysulfone membranes to introduce different functional groups, including amines, for improved hydrophilicity and blood compatibility, showcases the importance of amine derivatives in enhancing material properties for biomedical applications (Xiang et al., 2014).

properties

IUPAC Name |

1-butylsulfonylpiperidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-2-3-8-14(12,13)11-6-4-9(10)5-7-11;/h9H,2-8,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVGZQKPFHNJGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2985327.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2985340.png)

![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)